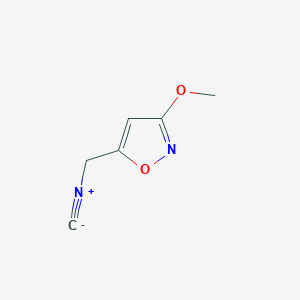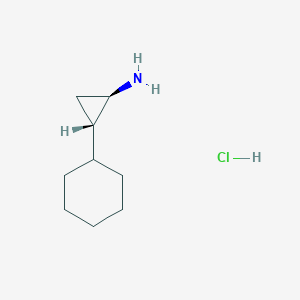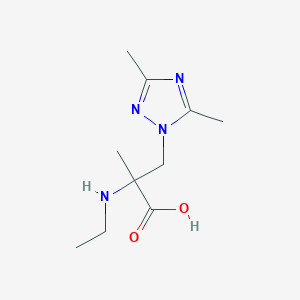![molecular formula C10H10F2O4 B13626737 3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)benzene and glycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid.
Reduction: Formation of 3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways: Biochemical pathways that are influenced by the compound, leading to specific biological outcomes.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethoxy)phenylboronic acid
- 3-(Difluoromethoxy)phenylacetic acid
- 2-(Difluoromethoxy)phenyl isocyanate
Uniqueness
3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C10H10F2O4 |
|---|---|
分子量 |
232.18 g/mol |
IUPAC名 |
3-[2-(difluoromethoxy)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H10F2O4/c11-10(12)16-8-4-2-1-3-6(8)5-7(13)9(14)15/h1-4,7,10,13H,5H2,(H,14,15) |
InChIキー |
YZENBWAGHRERKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
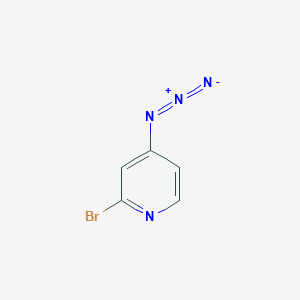

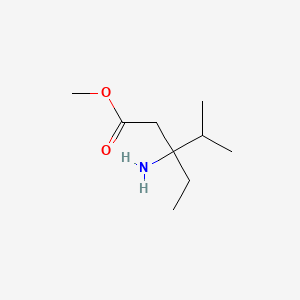

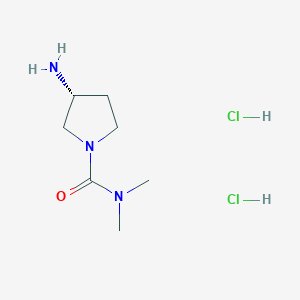
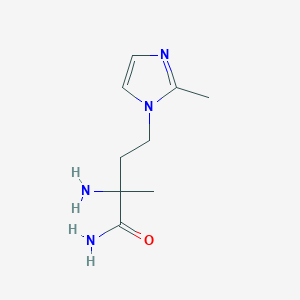
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)

